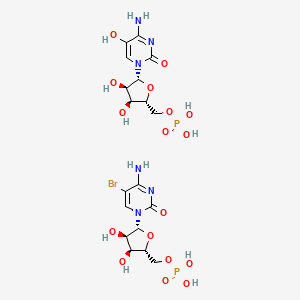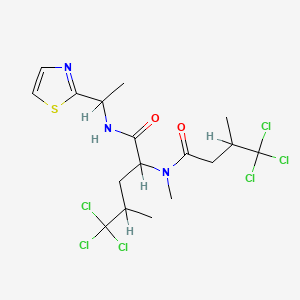
Dysidenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysidenine is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Iodide Transport in Thyroid Cells Dysidenine, extracted from the sponge Dysidea herbacea, has been identified as a potent inhibitor of iodide transport in dog thyroid slices. Unlike ouabain, dysidenine does not inhibit 86Rb+ uptake or increase its efflux, suggesting distinct mechanisms of action. This molecule demonstrates a pseudocompetitive effect on iodide concentration, implying potential applications in thyroid research and treatment (van Sande et al., 1990).
Role in Metabolite Transformation Herbacic acid, a major metabolite in Dysidea herbacea, indicates the transformation process of trichloroleucine metabolites, which are precursors to complex molecules like dysidenine. Understanding this transformation enhances our knowledge of natural product chemistry and their potential applications in various scientific fields (MacMillan & Molinski, 2000).
Understanding Iron Chelation and Ferritin Degradation Research on molecules like deferoxamine, which shares characteristics with dysidenine in terms of iron chelation, provides insight into the process of ferritin degradation in cells. This can illuminate the role of similar molecules, potentially including dysidenine, in cellular iron homeostasis and related pathologies (De Domenico et al., 2009).
Potential in Cancer Treatment and Drug Delivery Studies on molecules like curcumin, which share similarities with dysidenine in terms of bioactivity, show potential in cancer treatment. The research on functionalized nanoparticles for drug delivery can be relevant for delivering dysidenine or its derivatives to target tissues or cells (Mancarella et al., 2015).
Exploration of Novel Chlorine-Containing Natural Products Dysidin, a compound related to dysidenine, exemplifies the exploration of novel chlorine-containing natural products from marine sponges. Such research expands our understanding of marine biochemistry and the potential therapeutic applications of these unique compounds (Hofheinz & Oberhänsli, 1977).
Eigenschaften
CAS-Nummer |
65647-65-6 |
|---|---|
Produktname |
Dysidenine |
Molekularformel |
C17H23Cl6N3O2S |
Molekulargewicht |
546.2 g/mol |
IUPAC-Name |
5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
BFVRAKVNXYQMID-UHFFFAOYSA-N |
SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Andere CAS-Nummern |
67528-34-1 |
Synonyme |
dysidenin dysidenine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



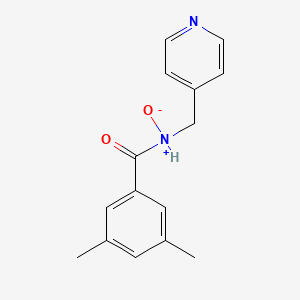
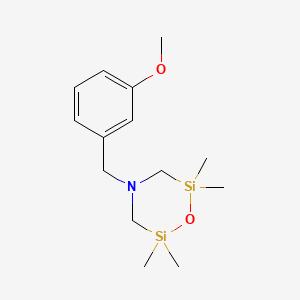
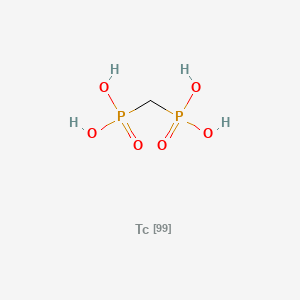
![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)



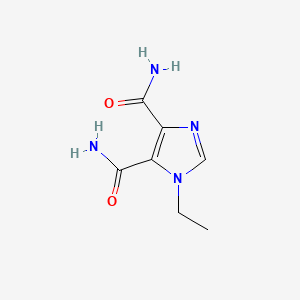
![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
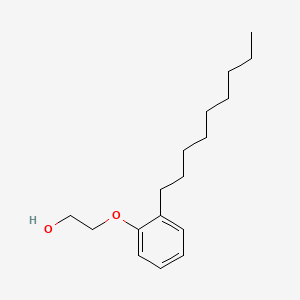
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)
